alpha-Nitrobenzyl phenyl sulfone
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Overview
Description
Alpha-Nitrobenzyl phenyl sulfone is an organic compound with the molecular formula C13H11NO4S and a molecular weight of 277.301 g/mol . This compound is known for its unique chemical properties and has found applications in various fields of scientific research and industry.
Preparation Methods
Alpha-Nitrobenzyl phenyl sulfone can be synthesized through several methods. One common synthetic route involves the oxidation of sulfides to sulfones. This can be achieved using oxidizing agents such as hydrogen peroxide or other peroxides . Another method involves the sulfonylation of aromatic compounds, where a sulfonyl group is introduced into the aromatic ring . Industrial production methods may vary, but they often involve similar oxidation or sulfonylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Alpha-Nitrobenzyl phenyl sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form sulfoxides or other higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group, resulting in different derivatives.
Substitution: The compound can participate in substitution reactions where the nitro or sulfone groups are replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Alpha-Nitrobenzyl phenyl sulfone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of alpha-Nitrobenzyl phenyl sulfone involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then participate in further reactions. The sulfone group can act as an electron-withdrawing group, stabilizing adjacent carbanions and facilitating various chemical reactions . These properties make it a versatile compound in organic synthesis and other applications.
Comparison with Similar Compounds
Alpha-Nitrobenzyl phenyl sulfone can be compared with other similar compounds, such as:
Phenyl sulfonylacetophenone: This compound is also a sulfone and is used as a synthetic intermediate in organic chemistry.
Stilbene derivatives: These compounds have similar structural features and are used in pharmaceutical and material chemistry.
What sets this compound apart is its unique combination of a nitro group and a sulfone group, which provides distinct chemical reactivity and versatility in various applications.
Properties
CAS No. |
21272-78-6 |
---|---|
Molecular Formula |
C13H11NO4S |
Molecular Weight |
277.30 g/mol |
IUPAC Name |
[benzenesulfonyl(nitro)methyl]benzene |
InChI |
InChI=1S/C13H11NO4S/c15-14(16)13(11-7-3-1-4-8-11)19(17,18)12-9-5-2-6-10-12/h1-10,13H |
InChI Key |
NXYDACGBBYORBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C([N+](=O)[O-])S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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